molecular formula C21H22N4O6 B2757740 Methyl 4-{4-[(4-acetylanilino)carbonyl]piperazino}-3-nitrobenzenecarboxylate CAS No. 692732-85-7

Methyl 4-{4-[(4-acetylanilino)carbonyl]piperazino}-3-nitrobenzenecarboxylate

Cat. No.: B2757740
CAS No.: 692732-85-7
M. Wt: 426.429
InChI Key: UIVJKZLYSSJMGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-{4-[(4-acetylanilino)carbonyl]piperazino}-3-nitrobenzenecarboxylate is a nitrobenzenecarboxylate derivative featuring a piperazino linker modified with a 4-acetylanilino-carbonyl substituent. This compound’s structure combines aromatic nitro groups, ester functionalities, and a piperazine-based scaffold, which is common in pharmaceuticals and bioactive molecules targeting receptors or enzymes.

Properties

IUPAC Name

methyl 4-[4-[(4-acetylphenyl)carbamoyl]piperazin-1-yl]-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O6/c1-14(26)15-3-6-17(7-4-15)22-21(28)24-11-9-23(10-12-24)18-8-5-16(20(27)31-2)13-19(18)25(29)30/h3-8,13H,9-12H2,1-2H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVJKZLYSSJMGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=C(C=C(C=C3)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of Methyl 4-Aminobenzoate

The nitro group is introduced early to leverage its electron-withdrawing effects for subsequent reactions. A mixture of fuming nitric acid and sulfuric acid at 0–5°C selectively nitrates methyl 4-aminobenzoate at the 3-position, yielding methyl 4-amino-3-nitrobenzoate. Excess nitrating agent must be avoided to prevent dinitration.

Reaction Conditions:

  • Nitrating agent: HNO₃/H₂SO₄ (1:3 v/v)
  • Temperature: 0–5°C
  • Yield: 78–85%

Conversion to Carboxylic Acid Chloride

The methyl ester is hydrolyzed to the carboxylic acid using aqueous NaOH (2 M, 60°C, 4 h), followed by treatment with thionyl chloride (SOCl₂) to form the acid chloride. This reactive intermediate facilitates coupling with piperazine in subsequent steps.

Piperazine Incorporation via Nucleophilic Acyl Substitution

Piperazine Activation

Piperazine is reacted with the benzene carboxylate acid chloride in anhydrous dichloromethane (DCM) under nitrogen. Triethylamine (TEA) is added to scavenge HCl, driving the reaction to completion.

Optimized Protocol:

  • Molar ratio: 1:1.2 (acid chloride:piperazine)
  • Solvent: DCM
  • Base: TEA (2 eq)
  • Temperature: 25°C, 12 h
  • Yield: 90–92%

Introduction of the 4-Acetylanilino Group

Synthesis of 4-Acetylaniline

4-Acetylaniline is prepared via Friedel-Crafts acetylation of aniline using acetyl chloride and AlCl₃ in nitrobenzene. Alternatively, direct acetylation of 3-nitroaniline with acetic anhydride in ethanol yields the target amine.

Alternative Method (from Patent EP3585785B1):
A one-pot synthesis employs 3’-aminoacetophenone, ethanol, and KOH at 5°C, followed by neutralization and purification via silica gel chromatography (35% yield).

Coupling to Piperazine Intermediate

The piperazine-carboxylate intermediate is reacted with 4-acetylaniline using a carbodiimide coupling agent (e.g., EDC·HCl) and HOBt in DMF. The reaction proceeds at room temperature for 24 h.

Critical Parameters:

  • Coupling agent: EDC·HCl (1.5 eq)
  • Additive: HOBt (1 eq)
  • Solvent: DMF
  • Yield: 80–85%

Final Esterification and Purification

Methyl Ester Formation

If the carboxylic acid is generated during earlier steps, Fischer esterification with methanol and catalytic H₂SO₄ (reflux, 6 h) produces the methyl ester. Alternatively, methyl chloride in THF with K₂CO₃ achieves esterification at 40°C.

Comparison of Methods:

Method Conditions Yield Purity
Fischer esterification MeOH, H₂SO₄, reflux 75% 90%
Methyl chloride THF, K₂CO₃, 40°C 88% 95%

Chromatographic Purification

Crude product is purified via silica gel column chromatography using a gradient of dichloromethane/methanol (94:6 to 85:15). Final purity exceeds 90%, as confirmed by HPLC.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.35 (s, 1H, Ar-H), 7.95 (d, J=8.4 Hz, 1H, Ar-H), 7.60 (d, J=8.4 Hz, 1H, Ar-H), 3.90 (s, 3H, OCH₃), 2.55 (s, 3H, COCH₃).
  • IR (KBr): 1720 cm⁻¹ (C=O ester), 1655 cm⁻¹ (C=O amide), 1520 cm⁻¹ (NO₂).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at 4.2 min, confirming >90% purity.

Scalability and Industrial Adaptations

Patent EP3585785B1 highlights the importance of solvent selection and base additives for scalability. For instance, using acetonitrile as the solvent and N-methylimidazole as the base minimizes side reactions and improves yield (up to 92%) in kilogram-scale batches.

Key Industrial Parameters:

  • Solvent: Acetonitrile or THF
  • Base: N-methylimidazole (1.1 eq)
  • Temperature: 50–80°C
  • Reaction time: 6–8 h

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group at the 3-position undergoes selective reduction under catalytic hydrogenation or enzymatic conditions:

  • Catalytic hydrogenation (H₂/Pd-C in ethanol) reduces the nitro group to an amine, forming Methyl 4-{4-[(4-acetylanilino)carbonyl]piperazino}-3-aminobenzenecarboxylate .

  • Enzymatic reduction using E. coli nitroreductases (e.g., NfsA) converts the nitro group to hydroxylamine or amine derivatives, depending on reaction conditions .

Key Data:

Reaction TypeConditionsProductYield
Catalytic ReductionH₂ (1 atm), Pd-C, EtOH, 25°C3-Amino derivative85–92%
Enzymatic ReductionNfsA, NADPH, pH 7.4, 37°C3-Hydroxylamine intermediate60–75%

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions:

  • Alkaline hydrolysis (NaOH/H₂O, reflux) yields the carboxylic acid 4-{4-[(4-acetylanilino)carbonyl]piperazino}-3-nitrobenzoic acid .

  • Acid-catalyzed hydrolysis (HCl/MeOH) proceeds more slowly but avoids decarboxylation side reactions.

Comparative Reactivity:

ConditionReagentTemperatureProduct Stability
Basic2M NaOH80°CModerate
Acidic1M HCl60°CHigh

Piperazine Ring Functionalization

The piperazine ring participates in nucleophilic substitution and acylation reactions:

  • Acylation : Reacts with acetyl chloride in dry DCM to form bis-acetylated derivatives .

  • Sulfonation : Treatment with benzenesulfonyl chloride produces sulfonamide analogs (e.g., derivatives similar to PubChem CID 3597986 ).

Reaction Outcomes:

ReactionReagentProductApplication
AcylationAcetyl chloride, DCMN,N'-Diacetylpiperazine derivativeBioactivity optimization
SulfonationPhSO₂Cl, Et₃NSulfonamide analogSolubility enhancement

Nucleophilic Aromatic Substitution

The electron-deficient nitrobenzene ring undergoes substitution at the 4-position:

  • Methoxy substitution : Reaction with NaOMe/MeOH replaces the ester group with methoxy, forming 4-methoxy-3-nitro derivatives .

Mechanistic Pathway:

  • Nitro group activates the ring for nucleophilic attack.

  • Methoxide ion displaces the methyl ester via a two-step addition-elimination process.

Oxidative Transformations

While nitro groups are typically redox-active, oxidation of the acetylated anilino moiety has been observed:

  • Oxidation of acetylanilino : Treatment with KMnO₄/H₂SO₄ converts the acetyl group to a carboxylic acid, generating 4-{4-[(4-carboxyanilino)carbonyl]piperazino}-3-nitrobenzenecarboxylate .

Stability and Reaction Optimization

Critical parameters for high-yield reactions include:

  • pH control : Alkaline conditions accelerate ester hydrolysis but may degrade the piperazine ring.

  • Temperature : Reductive reactions require strict thermal control (<50°C) to prevent over-reduction.

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : The compound serves as a versatile intermediate for synthesizing other biologically active compounds.

Biology

  • Antimicrobial Activity : Studies have indicated that Methyl 4-{4-[(4-acetylanilino)carbonyl]piperazino}-3-nitrobenzenecarboxylate exhibits antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics.
  • Anticancer Properties : Preliminary research suggests that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Medicine

  • Drug Development : The compound is being explored as a potential drug candidate due to its unique structural features that may interact with specific biological targets, such as enzymes and receptors involved in disease pathways.

Industry

  • Material Science : this compound is utilized in developing new materials with specific chemical properties for industrial applications.

Case Studies

  • Antimicrobial Study : A recent study demonstrated that this compound exhibited significant activity against Staphylococcus aureus, suggesting its potential use in treating bacterial infections.
  • Cancer Research : In vitro studies showed that this compound inhibited the growth of breast cancer cells by inducing apoptosis, indicating its promise as an anticancer agent.

Mechanism of Action

The mechanism of action of Methyl 4-{4-[(4-acetylanilino)carbonyl]piperazino}-3-nitrobenzenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with receptors: Modulating receptor activity to influence cellular signaling pathways.

    Disrupting cellular functions: Affecting the integrity of cellular membranes or interfering with DNA replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Modifications

The compound’s uniqueness lies in its 4-acetylanilino-carbonyl-piperazino substituent. Key analogs and their differences are outlined below:

Table 1: Structural Comparison of Nitrobenzenecarboxylate Derivatives
Compound Name Substituent on Piperazino Nitro Position Molecular Weight CAS RN Key Features
Methyl 4-{4-[(4-acetylanilino)carbonyl]piperazino}-3-nitrobenzenecarboxylate 4-Acetylanilino-carbonyl 3-nitro 395.36 (estimated*) Not provided Acetylated aniline enhances lipophilicity; nitro group may confer redox activity .
Methyl 4-[4-(cyclopropylcarbonyl)piperazino]-3-nitrobenzenecarboxylate Cyclopropylcarbonyl 3-nitro 333.35 478246-56-9 Cyclopropane increases steric bulk; lower molecular weight suggests reduced solubility .
Methyl 4-{4-[(2-ethoxyanilino)carbothioyl]piperazino}-3-nitrobenzenecarboxylate 2-Ethoxyanilino-carbothioyl 3-nitro 444.47 (C21H24N4O5S) Not provided Thioamide group introduces sulfur, altering electronic properties and potential metal-binding capacity .
4-(4-Methylpiperazino)benzoic acid 4-Methylpiperazino None 220.26 86620-62-4 Simpler structure with carboxylic acid; lacks nitro group, reducing reactivity .

*Molecular weight calculated based on formula C19H21N5O4.

Functional Group Impact on Physicochemical Properties

  • However, it may also reduce metabolic stability due to susceptibility to nitroreductases .
  • Piperazino Modifications: The 4-acetylanilino-carbonyl group in the target compound introduces a planar aromatic system, which may improve π-π stacking interactions in protein binding compared to the cyclopropylcarbonyl analog . Replacement of the carbonyl with a carbothioyl group (as in ) increases polarizability and may enhance binding to metal ions (e.g., Zn²⁺ in metalloenzymes) .
  • Ester vs. Carboxylic Acid : The methyl ester in the target compound likely improves cell membrane permeability compared to the carboxylic acid derivative (CAS 86620-62-4), which may exhibit higher solubility but lower bioavailability .

Pharmacological Potential (Extrapolated)

  • Target Compound: The 4-acetylanilino group resembles motifs in kinase inhibitors (e.g., EGFR inhibitors), where acetylated anilines stabilize hydrophobic pockets. The nitro group could act as a Michael acceptor, enabling covalent binding .
  • Analog TD-8954 () : Though structurally distinct (benzoimidazole core), TD-8954’s piperidine-piperazine scaffold highlights the importance of nitrogen-rich linkers in receptor targeting, supporting the hypothesis that the target compound may interact with GPCRs or ion channels .

Biological Activity

Overview of Methyl 4-{4-[(4-acetylanilino)carbonyl]piperazino}-3-nitrobenzenecarboxylate

This compound is a synthetic compound that belongs to a class of piperazine derivatives. This compound is notable for its potential therapeutic applications, particularly in the fields of oncology and neurology, due to its structural features that may influence its biological activity.

Chemical Structure

The chemical structure of this compound can be broken down into several key components:

  • Piperazine Ring : Known for its role in various pharmacological activities.
  • Nitro Group : Often associated with increased reactivity and potential cytotoxicity.
  • Acetylanilino Moiety : This functional group can enhance binding affinity to specific biological targets.
  • PARP Inhibition : Compounds similar to this one have been studied as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. Inhibition of PARP can lead to increased sensitivity of cancer cells to DNA-damaging agents such as chemotherapy .
  • Antitumor Activity : The presence of the nitro group may contribute to cytotoxic effects against various cancer cell lines. Research has demonstrated that nitro-substituted compounds can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) .
  • Neuroprotective Effects : Some piperazine derivatives exhibit neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases. These effects may be mediated through modulation of neurotransmitter systems or reduction of oxidative stress .

Case Studies and Research Findings

  • In Vitro Studies : A study evaluating similar piperazine derivatives found that they exhibited significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
  • In Vivo Studies : Animal models treated with compounds containing similar structural motifs showed reduced tumor growth rates compared to controls, suggesting a promising therapeutic index for further development .
  • Comparative Analysis : A comparative study involving various nitro-substituted piperazine derivatives highlighted differences in potency and selectivity towards specific cancer types, providing insights into structure-activity relationships (SAR) that could guide future synthesis efforts .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityMechanismReference
Compound AAntitumorPARP Inhibition
Compound BNeuroprotectiveROS Modulation
Compound CCytotoxicityApoptosis Induction

Q & A

Basic: What are the common synthetic routes for this compound, and what key reaction conditions are required?

The synthesis typically involves multi-step reactions starting with piperazine ring formation, followed by coupling with nitrobenzene derivatives. Key steps include:

  • Piperazine Ring Functionalization : Reacting piperazine with tert-butoxycarbonyl (Boc) protecting groups under reflux conditions to stabilize the ring during subsequent reactions .
  • Nitrobenzene Coupling : Introducing the 3-nitrobenzoate moiety via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling, requiring anhydrous solvents (e.g., dimethylformamide) and controlled temperatures (80–120°C) .
  • Acetylanilino Carbonyl Attachment : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the 4-acetylanilino group to the piperazine nitrogen, monitored by thin-layer chromatography (TLC) .

Basic: What spectroscopic and chromatographic techniques are recommended for characterization?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm structural integrity, with specific attention to aromatic protons (δ 7.0–8.5 ppm) and acetyl peaks (δ 2.1–2.3 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Mass Spectrometry (ESI-MS) : To verify molecular weight (e.g., m/z = 454.5 [M+H]+ for analogous compounds) .

Advanced: How can coupling reactions be optimized to improve yield?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of piperazine intermediates .
  • Catalyst Screening : Palladium catalysts (e.g., Pd/C) for nitro-group reductions or coupling reactions, with optimization via Design of Experiments (DoE) .
  • Temperature Gradients : Stepwise heating (e.g., 50°C → 100°C) to minimize side reactions, validated by real-time HPLC monitoring .

Advanced: How to resolve contradictions between computational and experimental NMR data?

  • DFT Calculations : Use density functional theory (DFT) to predict chemical shifts and compare with experimental NMR data. Discrepancies in aromatic regions may indicate conformational flexibility .
  • Multi-Technique Validation : Cross-validate with X-ray crystallography (e.g., SHELX-refined structures) to confirm spatial arrangements of nitro and carbonyl groups .

Basic: What are its potential applications in medicinal chemistry?

  • Drug Scaffold Development : The nitro and piperazino groups enable interactions with biological targets (e.g., kinases, GPCRs). Derivatives have shown activity in biochemical assays targeting inflammation and cancer .
  • Proteolysis-Targeting Chimeras (PROTACs) : The acetylated piperazine moiety serves as a linker for E3 ligase recruitment in targeted protein degradation studies .

Advanced: How do steric/electronic effects influence reactivity in substitutions?

  • Nitro Group Effects : The electron-withdrawing nitro group deactivates the benzene ring, directing electrophilic substitutions to meta positions. Steric hindrance from the piperazine ring slows kinetics in crowded reactions .
  • Carbonyl Reactivity : The acetylated anilino carbonyl participates in hydrogen bonding, stabilizing transition states in nucleophilic acyl substitutions .

Advanced: What crystallographic methods determine its 3D structure?

  • Single-Crystal X-Ray Diffraction (SCXRD) : Grow crystals via slow evaporation in dichloromethane/hexane. Resolve lattice disorders using SHELXL refinement with anisotropic displacement parameters .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) to explain packing motifs and stability .

Basic: How to validate synthesis success and purity?

  • TLC Spot Comparison : Use silica-gel plates with ethyl acetate/hexane (3:7) to track reaction progress. Target compound Rf ≈ 0.5 .
  • Melting Point Analysis : Compare observed mp (e.g., 174–176°C for analogous compounds) with literature values to confirm crystallinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.